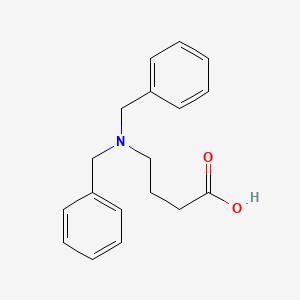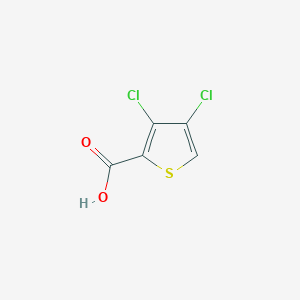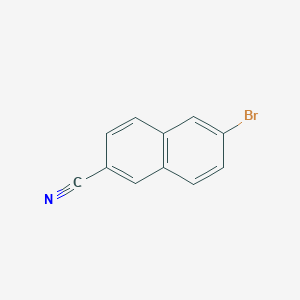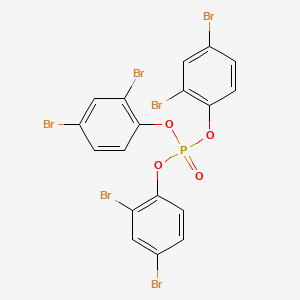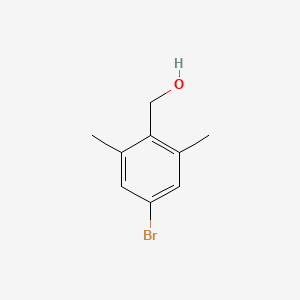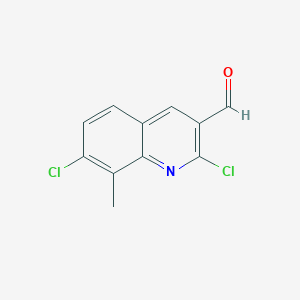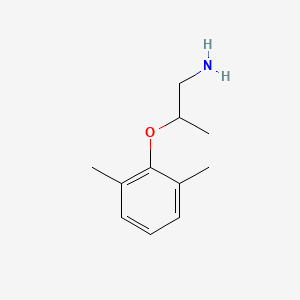
2-(2,6-Dimethylphenoxy)propan-1-amine
Overview
Description
2-(2,6-Dimethylphenoxy)propan-1-amine is an organic compound with the molecular formula C({11})H({17})NO. It is a derivative of phenoxypropanamine and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a dimethylphenoxy group attached to a propan-1-amine backbone.
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dimethylphenoxy)propan-1-amine is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.
Mode of Action
It is known to interact with the urokinase-type plasminogen activator .
Biochemical Pathways
The compound is metabolized by Cytochrome P450 enzymes , specifically CYP1A2, CYP2B6, and CYP2E1 . These enzymes are involved in the oxidation of the compound, leading to various metabolites .
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450 enzymes .
Result of Action
Its interaction with the urokinase-type plasminogen activator suggests it may have a role in the breakdown of blood clots and tissue remodeling .
Biochemical Analysis
Biochemical Properties
2-(2,6-Dimethylphenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. The compound acts as a substrate for this enzyme, undergoing hydroxylation reactions . Additionally, this compound interacts with the urokinase-type plasminogen activator, affecting its activity in humans . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of ion channels, affecting the electrical properties of cells . This modulation can lead to changes in cell function, such as altered excitability and contractility in muscle cells. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as ion channels and enzymes, altering their activity. For example, it can inhibit the activity of certain ion channels, leading to changes in ion flux and membrane potential . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. These interactions result in changes in cellular function and gene expression, contributing to the compound’s overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating ion channel activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative stress . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation reactions catalyzed by cytochrome P450 2D6, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. The interactions with cytochrome P450 enzymes and the resulting metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For example, it can bind to plasma proteins, affecting its bioavailability and distribution in the body. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . These interactions and properties contribute to the compound’s overall pharmacokinetics and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor influencing its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism . The subcellular localization of this compound plays a crucial role in determining its effects on cellular function and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.
Formation of Epoxide: 2,6-Dimethylphenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(2,6-dimethylphenoxy)propan-1-ol.
Amination: The resulting 2-(2,6-dimethylphenoxy)propan-1-ol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)ethanamine: Similar structure but with an ethanamine backbone.
2-(2,6-Dimethylphenoxy)butan-1-amine: Contains a butan-1-amine backbone.
2-(2,6-Dimethylphenoxy)propan-2-amine: Differing in the position of the amine group.
Uniqueness
2-(2,6-Dimethylphenoxy)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethylphenoxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXUQFOWTYCVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-71-1 | |
| Record name | 2-(2,6-Dimethylphenoxy)-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-DIMETHYLPHENOXY)-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV5U95DPG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


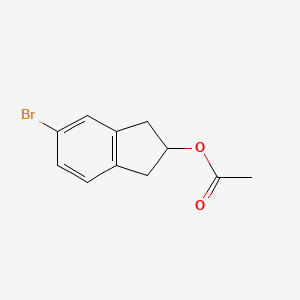


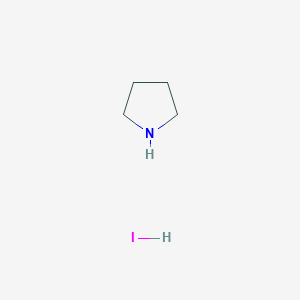
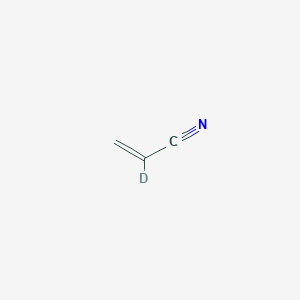
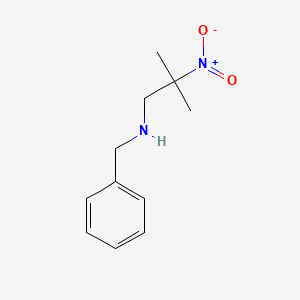
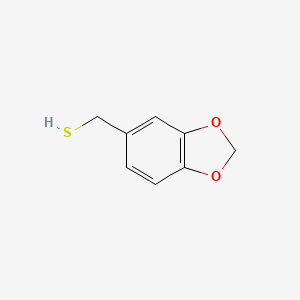
![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)
